1,3-benzodioxol-5-yl(3-methylbenzyl)amine
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Overview
Description
1,3-benzodioxol-5-yl(3-methylbenzyl)amine, also known as MDBA, is a psychoactive substance that belongs to the amphetamine class of drugs. It is a synthetic compound that has been used as a recreational drug due to its euphoric and stimulant effects. However, in recent years, MDBA has gained attention in scientific research due to its potential therapeutic uses.
Mechanism of Action
1,3-benzodioxol-5-yl(3-methylbenzyl)amine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to dehydration. In addition, it has been shown to increase the release of cortisol, a stress hormone, and to decrease the levels of prolactin, a hormone involved in lactation.
Advantages and Limitations for Lab Experiments
1,3-benzodioxol-5-yl(3-methylbenzyl)amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a long half-life, allowing for longer experiments. However, its recreational use and legal status make it difficult to obtain and use in research.
Future Directions
There are several potential future directions for research on 1,3-benzodioxol-5-yl(3-methylbenzyl)amine. One area of interest is its potential use in treating addiction, particularly addiction to stimulants such as cocaine and methamphetamine. Another area of interest is its potential use in enhancing cognitive function and memory. Finally, further research is needed to fully understand the long-term effects of this compound use on the brain and body.
Synthesis Methods
1,3-benzodioxol-5-yl(3-methylbenzyl)amine can be synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced with aluminum amalgam and hydrochloric acid to form this compound.
Scientific Research Applications
1,3-benzodioxol-5-yl(3-methylbenzyl)amine has been studied for its potential use in treating a variety of medical conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in enhancing cognitive function and as an aid in psychotherapy.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-2-4-12(7-11)9-16-13-5-6-14-15(8-13)18-10-17-14/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYTLHQCADPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.